1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone
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Overview
Description
1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound with the molecular formula C19H19N3O2S. This compound is part of the benzothiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone typically involves the reaction of 2-aminobenzenethiol with various aldehydes or ketones under acidic conditions. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . The compound’s structure allows it to form stable complexes with these targets, enhancing its efficacy .
Comparison with Similar Compounds
1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone can be compared to other benzothiazole derivatives, such as:
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Known for its role as a transforming growth factor-β type I receptor inhibitor.
1,3-Benzothiazol-6-yl-[4-(phenylmethyl)-1-piperazinyl]methanone: Used in various industrial applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-5-3-15(4-6-16)21-8-10-22(11-9-21)19(23)14-2-7-17-18(12-14)25-13-20-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
VGUDSMZJKITMOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
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